molecular formula C22H27FN4O3 B045467 Sunitinib N-oxide CAS No. 356068-99-0

Sunitinib N-oxide

Cat. No.: B045467
CAS No.: 356068-99-0
M. Wt: 414.5 g/mol
InChI Key: DNCVCKYIYMUMFC-ATVHPVEESA-N
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Description

Sunitinib N-oxide is a metabolite of sunitinib, a multi-targeted tyrosine kinase inhibitor used primarily in cancer treatment. This compound is formed through the oxidation of sunitinib and has been studied for its pharmacological and toxicological properties .

Mechanism of Action

Target of Action

Sunitinib is a small-molecule multi-targeted receptor tyrosine kinase (RTK) inhibitor . It targets multiple RTKs, including all platelet-derived growth factor receptors (PDGF-R) and vascular endothelial growth factor receptors (VEGF-R). Sunitinib also inhibits KIT (CD117), the RTK that drives the majority of gastrointestinal stromal tumors (GISTs). In addition, sunitinib inhibits other RTKs including RET, CSF-1R, and flt3 .

Mode of Action

Sunitinib inhibits cellular signaling by targeting multiple RTKs . These RTKs are implicated in tumor growth, pathologic angiogenesis, and metastatic progression of cancer . By inhibiting these RTKs, sunitinib disrupts the signaling pathways that promote tumor growth and metastasis.

Biochemical Pathways

Sunitinib is metabolized in vitro by liver microsomes from various species. The main metabolic pathways are N-de-ethylation and hydroxylation of indolylidene/dimethylpyrrole . N-deethylation of sunitinib forms the active metabolite SU12662 . Another metabolite, SU12487, is an N-oxide metabolite of sunitinib .

Pharmacokinetics

Sunitinib is moderately metabolized in all species evaluated. The N-desethyl metabolite, SU12662, was the primary metabolite identified in the majority of species with minor quantities of the N-oxide metabolite, SU12487 . After oral administration, plasma concentration of sunitinib and total radioactivity peaked from 3 to 8 hours. Plasma terminal elimination half-lives of sunitinib were 8 hours in rats, 17 hours in monkeys, and 51 hours in humans . The majority of radioactivity was excreted to the feces with a smaller fraction of radioactivity excreted to urine in all three species .

Result of Action

Sunitinib has been found to prevent low-potassium-induced neuronal apoptosis in cerebellar granule neurons (CGNs) and MPP±induced neuronal death in SH-SY5Y cells . It has also been found to protect JIMT-1 breast cancer cells against natural killer cell-mediated cytotoxicity .

Action Environment

The action of sunitinib can be influenced by environmental factors. For instance, the metabolism of sunitinib can vary depending on the species and the specific conditions of the liver microsomes . Furthermore, the efficacy and stability of sunitinib can be affected by factors such as the presence of other drugs, the patient’s health status, and genetic factors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sunitinib N-oxide involves the oxidation of sunitinib. This can be achieved using various oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction typically requires a solvent like methanol or dichloromethane and is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of the oxidizing agent, reaction time, and temperature. The process may also involve purification steps like crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Sunitinib N-oxide primarily undergoes reduction and substitution reactions. It can be reduced back to sunitinib under specific conditions or can participate in substitution reactions where the N-oxide group is replaced by other functional groups .

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    N-desethyl sunitinib: Another major metabolite of sunitinib formed through deethylation.

    Sunitinib malate: The parent compound used in cancer treatment.

Uniqueness: Sunitinib N-oxide is unique due to its formation through oxidation and its distinct pharmacokinetic properties. Unlike N-desethyl sunitinib, which retains similar activity to sunitinib, this compound has a significantly lower activity, making it less effective as a therapeutic agent .

By understanding the properties and applications of this compound, researchers can better comprehend the metabolism and pharmacology of sunitinib, leading to improved therapeutic strategies and analytical methods.

Properties

IUPAC Name

N,N-diethyl-2-[[5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl]amino]ethanamine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O3/c1-5-27(30,6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28)/b17-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCVCKYIYMUMFC-ATVHPVEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[N+](CC)(CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356068-99-0
Record name Sunitinib N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0356068990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SUNITINIB N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZ2R9A2TLL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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